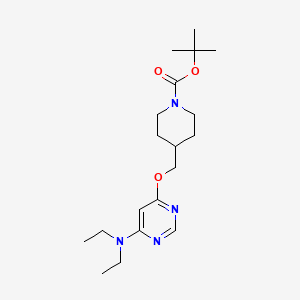

tert-Butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Description

This compound is a piperidine-carboxylate derivative featuring a diethylamino-substituted pyrimidine ring connected via an oxymethyl linker. Its molecular formula is C₁₉H₃₂N₄O₃, with a molecular weight of 364.48 g/mol . The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances stability during synthetic processes, while the diethylamino group on the pyrimidine ring may influence electronic properties and bioactivity.

Properties

IUPAC Name |

tert-butyl 4-[[6-(diethylamino)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O3/c1-6-22(7-2)16-12-17(21-14-20-16)25-13-15-8-10-23(11-9-15)18(24)26-19(3,4)5/h12,14-15H,6-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTSLADBFBUPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be delineated as follows:

- Core Structure : The compound features a piperidine ring, which is linked to a pyrimidine moiety through an ether bond.

- Functional Groups : The presence of a tert-butyl group enhances lipophilicity, while the diethylamino group may contribute to its biological activity.

Research indicates that pyrimidine derivatives like this compound often exert their effects through multiple mechanisms:

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Anti-inflammatory Activity : Pyrimidine derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses.

Efficacy in Cell Lines

Recent studies have demonstrated the biological activity of this compound across various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of cell proliferation |

| MCF10A (non-cancer) | >2.4 | Minimal effect, indicating selectivity |

The significant difference in IC50 values suggests a promising therapeutic window for targeting cancer cells while sparing normal cells .

In Vivo Studies

In vivo experiments using mouse models have further elucidated the compound's efficacy:

- Metastatic Models : In BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in lung metastasis compared to control groups. This was attributed to its ability to inhibit key signaling pathways involved in metastasis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key findings include:

- The diethylamino group is essential for enhancing binding affinity to target proteins.

- Modifications on the piperidine ring can significantly alter biological activity, suggesting that small changes can lead to substantial differences in efficacy.

Case Studies

Several case studies highlight the potential applications of this compound:

- Oncology : A study reported that derivatives similar to this compound effectively inhibited tumor growth in xenograft models, showcasing its potential as an anti-cancer agent.

- Inflammation : Another investigation demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models, supporting their use in treating inflammatory diseases .

Scientific Research Applications

Pharmacological Applications

-

Inhibitors of Enzymatic Activity

- Research indicates that derivatives of pyrimidine compounds, including those similar to tert-butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, have been developed as inhibitors of specific enzymes such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). These compounds have shown promising results in enhancing the potency and selectivity of enzyme inhibition, making them valuable tools for studying lipid metabolism and related disorders .

- Neuropharmacology

-

Anticancer Research

- Some studies have explored the use of pyrimidine derivatives in cancer therapy due to their ability to interfere with cellular signaling pathways. The structural characteristics of this compound may allow it to act on specific targets within cancer cells, potentially leading to the development of new anticancer agents .

Structure–Activity Relationship Studies

The efficacy of this compound can be further understood through structure–activity relationship (SAR) studies. These studies typically involve modifying various substituents on the core structure to optimize biological activity.

Key Findings from SAR Studies:

- Potency Enhancement: Modifications at specific positions on the pyrimidine ring have led to significant increases in inhibitory potency against target enzymes .

- Lipophilicity Optimization: Adjustments aimed at improving lipophilicity have resulted in compounds with better bioavailability and therapeutic profiles .

Case Study 1: Inhibition of NAPE-PLD

A study published in a peer-reviewed journal highlighted the optimization of pyrimidine derivatives, including this compound). The lead compound exhibited an IC50 value of 72 nM against NAPE-PLD, indicating its potential as a pharmacological tool for studying lipid metabolism .

Case Study 2: Neurotransmitter Modulation

In another investigation, compounds structurally related to this compound were tested for their effects on serotonin receptors. Results demonstrated that certain modifications could enhance receptor affinity, suggesting possible applications in treating mood disorders .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The diethylamino group in the target compound likely enhances electron-donating capacity compared to ethoxy or methylthio groups in analogs .

- Molecular Weight: The target compound has a lower molecular weight than the dibenzylamino analog (555.65 g/mol vs. 364.48 g/mol), suggesting better bioavailability .

Key Observations :

Pharmacological and Industrial Relevance

- Kinase Inhibition : Analogs in and are intermediates in kinase inhibitor synthesis, suggesting the target compound may serve similar roles in drug discovery .

- Selectivity: The diethylamino group could improve selectivity for bromodomain (BET) targets compared to methylthio or ethoxy substituents, as seen in BET inhibitor studies .

- Purity Standards : High-purity analogs (e.g., 99.99% HPLC purity in ) highlight the importance of rigorous purification for pharmaceutical applications .

Q & A

Q. What are the key synthetic challenges in preparing tert-Butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, and how can purification be optimized?

- Methodological Answer : The synthesis involves coupling the pyrimidinyloxy moiety to the piperidine backbone, which may require protecting group strategies (e.g., tert-butyloxycarbonyl [Boc]) to prevent side reactions. A common challenge is removing unreacted diethylamine derivatives. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended, with monitoring by TLC or HPLC . For analogs, ion-exchange chromatography has been used to isolate amine-containing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the tert-butyl group (1.2–1.4 ppm for H; ~80 ppm for C) and the diethylamino group (δ 1.1–1.3 ppm for CH, 3.3–3.5 ppm for CH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% threshold for research use) .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C in a desiccator. Stability data for analogous piperidine-carboxylates indicate decomposition risks at >25°C or in humid environments . Avoid proximity to strong oxidizing agents (e.g., peroxides) to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of the pyrimidinyloxy group under acidic conditions?

- Methodological Answer : Controlled pH-dependent studies (e.g., 0.1 M HCl to pH 3.0) with UV-Vis or LC-MS monitoring can track degradation. For conflicting data, replicate experiments under inert atmospheres (N) to exclude oxidation artifacts. Comparative kinetic studies with structurally similar compounds (e.g., tert-butyl 4-(pyridin-3-yl)piperidine derivatives) provide mechanistic insights .

Q. What strategies minimize byproduct formation during coupling reactions involving the diethylamino group?

- Methodological Answer :

Q. How can accelerated stability studies evaluate the compound’s behavior under catalytic conditions?

- Methodological Answer : Design stress tests:

- Thermal : Incubate at 40°C/75% RH for 4 weeks, sampling weekly for HPLC analysis.

- Oxidative : Expose to 3% HO and monitor by H NMR for tert-butyl deprotection or pyrimidine ring oxidation .

- Light : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photostability .

Q. What computational methods predict interactions between this compound and biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3K or MAPK kinases) to model binding.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex.

- QSAR : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.